molecular formula C19H19ClFN3O4 B8345979 6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide

6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide

Cat. No. B8345979
M. Wt: 407.8 g/mol
InChI Key: FFDVONMXYFIBBI-UHFFFAOYSA-N
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Description

6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClFN3O4 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide

Molecular Formula

C19H19ClFN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide

InChI

InChI=1S/C19H19ClFN3O4/c1-22(2)18(27)15-11-6-7-24(9-10-4-5-13(21)12(20)8-10)17(26)14(11)16(25)19(28)23(15)3/h4-5,8,25H,6-7,9H2,1-3H3

InChI Key

FFDVONMXYFIBBI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-(3-chloro-4-fluorobenzyl)-3,4-dihydroxy-N,N-dimethyl-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxamide (0.1 g, 0.254 mmol) in dry DMSO (5 mL) was added magnesium methylate (1.097 mL of a 6-10% methanol solution, 0.792 mmol), and the reaction was heated to 60° C. for 0.5 hour. The reaction mixture was rotavapped to remove all of the MeOH. The heat gun was used to drive all MeOH from the bump bulb. The reaction was treated with methyl iodide (0.079 mL, 6.35 mmol) and allowed to stir at 60° C. overnight. LCMS showed trace starting material remaining and mostly N-alklated product formed (O-alkylated products minor). The reaction was diluted with 0.5 mL MeOH then 1 N HCl was added until a precipitate began to form. A 5 mL portion of 10% sodium bisulfite was added and the brown mixture turned green. Water was added and the mixture stirred for 1 hr, then the mixture was partitioned with chloroform 20 mL and 1 N HCl 20 mL. The organic layer was washed 2 times more with 1 N HCl and then with brine, dried over Na2SO4, filtered and evaporated to an oil. The residue was passed through a Gilson reverse phase column eluting from 95:5 to 5:95 to give an oil after concentration.
Name
6-(3-chloro-4-fluorobenzyl)-3,4-dihydroxy-N,N-dimethyl-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5 mL
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solvent
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0 (± 1) mol
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solvent
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0.079 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.5 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Hydroxy-N,N,2-trimethyl-3,5-dioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-1-carboxamide (0.43 g, 0.0016 mol) was dissolved in 10 mL dry DMF and 100 mg NaH was added. The mixture was allowed to stir until the bubbles ceased, then 3-chloro-4-fluoro benzyl bromide (0.362 g, 0.0016 mole) was added. The reaction was quenched with 30 mL of a 10% aq KHSO4 solution and diluted with 100 mL chloroform. The reaction was further diluted with 100 mL brine and allowed to stir vigorously for 30 minutes. The layers were separated and the aqueous layer was washed with chloroform. The organic fractions were combined and dried over NaSO4, filtered and concentrated under high vacuum to remove the DMF (yield 0.5 g, 75%). HPLC analysis showed 85% purity. The solid product was crystallized first from isopropanol, then from ethanol.
Name
4-Hydroxy-N,N,2-trimethyl-3,5-dioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-1-carboxamide
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To THF (80 mL) cooled to −10° C. was added iPrMgCl (2M in THF, 60 mL). Dimethylamine (2M in THF) was then added at −10 to 0° C., the mixture then stirred for 1 hour at −5 to −10° C. The resulting suspension of ClMgNMe2 at −10° C. was allowed to warm to 0° C., and a solution of methyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-2-methyl-3,5-dioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-1-carboxylate (10.0 g) in dichloromethane (100 mL) was added over 20 minutes at 0° C. The mixture was then stirred until reaction was complete by HPLC. The reaction mixture was quenched with 1N HCl (335 mL). The organic layer was collected and the aqueous layer extracted with CH2Cl2 (35 mL). The organic phases were then combined and washed with brine (35 mL). Volatiles were evaporated to give the title product as an amorphous solid.
Quantity
60 mL
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reactant
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0 (± 1) mol
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reactant
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Name
ClMgNMe2
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-2-methyl-3,5-dioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

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